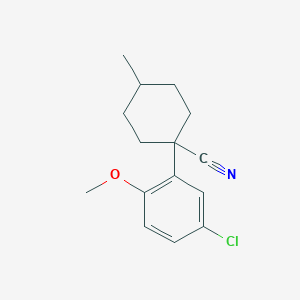

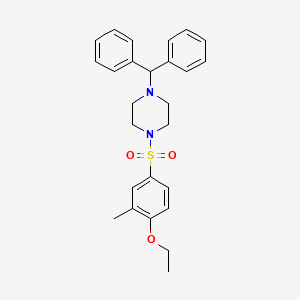

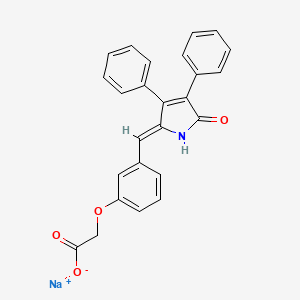

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone” is an indole derivative. Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing notable activity .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Anti-HIV Activity

Researchers have explored indole derivatives as potential anti-HIV agents. For example:

- Phalarine , synthesized from the gramine side chain of an indole derivative, showed anti-HIV activity .

Cytotoxicity

Certain indole compounds exhibit cytotoxic effects. Notably:

- 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone , 4-(2-phenyl-1H-indol-1-yl)-1H-imidazol-2(5H)-one , and ethyl 2-(2-oxo-4-(2-phenyl-1H-indol-1-yl)-2H-imidazol-1(5H)-yl)acetate demonstrated high cytotoxic activity .

Structural Importance

Indole serves as the core structure for various biologically active compounds, including lysergic acid diethylamide (LSD) and strychnine . Its aromatic nature and electrophilic substitution reactivity make it a valuable scaffold for drug development .

Natural Occurrence

Indole is present in natural compounds like tryptophan and indole-3-acetic acid, a plant hormone derived from tryptophan degradation in higher plants.

Mecanismo De Acción

Propiedades

IUPAC Name |

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-12(11(15)6-13)9-5-8(16-2)3-4-10(9)14-7/h3-5,14H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGIOGDQFFMQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

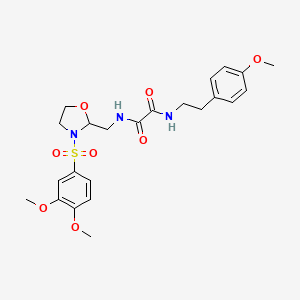

![8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2655251.png)

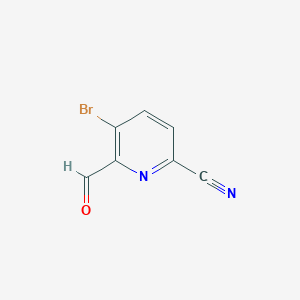

![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)

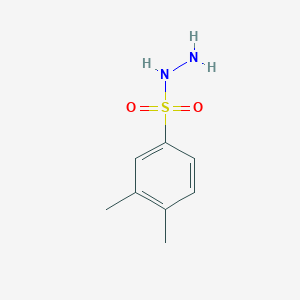

methanone](/img/structure/B2655257.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2655262.png)